2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride
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Overview
Description
2-Amino-7-oxaspiro[35]nonane-2-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a spirocyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor, such as a cyclic ketone, and perform a series of reactions including cyclization, oxidation, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group or other oxidized forms.
Reduction: : Reducing the carboxylic acid group to an alcohol or other reduced forms.
Substitution: : Replacing one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups, such as nitro derivatives, alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its spirocyclic structure and the presence of both an amine and a carboxylic acid group. Similar compounds include:
2-Amino-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride: : Similar structure but with a nitrogen atom replacing the oxygen in the ring.
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid: : The free acid form without the hydrochloride salt.
Properties
CAS No. |
2408974-44-5 |
---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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